

# An In-depth Technical Guide to Texas Red C2 Maleimide: Properties and Applications

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of **Texas Red C2 maleimide**, a widely used thiol-reactive fluorescent dye. It details experimental protocols for its application in labeling biomolecules and presents a workflow for studying protein conformational changes using single-molecule Förster Resonance Energy Transfer (smFRET).

## **Core Chemical and Physical Properties**

**Texas Red C2 maleimide** is a derivative of sulforhodamine 101, characterized by its bright red fluorescence and high quantum yield. Its maleimide group allows for specific covalent attachment to sulfhydryl groups, primarily found in cysteine residues of proteins and thiolated oligonucleotides. This specificity makes it an invaluable tool for site-specific labeling and subsequent visualization and analysis of biomolecules.

### **Quantitative Data Summary**

The following tables summarize the key quantitative properties of **Texas Red C2 maleimide**, compiled from various suppliers.



Property	Value	Reference
Molecular Weight	728.83 g/mol	INVALID-LINK
728.84 g/mol	INVALID-LINK	
Excitation Maximum	586 nm - 595 nm	Multiple Sources
Emission Maximum	603 nm - 615 nm	Multiple Sources
Extinction Coefficient	~85,000 - 116,000 M <sup>-1</sup> cm <sup>-1</sup> at ~595 nm	Multiple Sources
Quantum Yield	~0.93 - 0.97	Multiple Sources
Solubility	Soluble in DMSO and DMF	Multiple Sources
Storage Conditions	Store at -20°C, protected from light	Multiple Sources

## **Experimental Protocols**Protein Labeling with Texas Red C2 Maleimide

This protocol outlines the general steps for labeling a protein with **Texas Red C2 maleimide**. Optimization of the dye-to-protein molar ratio is recommended for each specific protein to achieve the desired degree of labeling.

#### Materials:

- Protein of interest (containing accessible cysteine residues)
- Texas Red C2 maleimide
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer at pH 7.0-7.5
- (Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
- Size-exclusion chromatography column or dialysis equipment for purification



#### Procedure:

- Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. If using DTT, it must be removed by dialysis before adding the maleimide dye.
- Dye Preparation: Immediately before use, prepare a 10 mM stock solution of Texas Red C2
   maleimide in anhydrous DMSO or DMF.
- Conjugation Reaction: Add a 10- to 20-fold molar excess of the Texas Red C2 maleimide stock solution to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
- Purification: Remove unreacted dye from the labeled protein using a size-exclusion chromatography column or by dialysis against a suitable storage buffer.
- Degree of Labeling (DOL) Calculation: The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Texas Red (~595 nm).

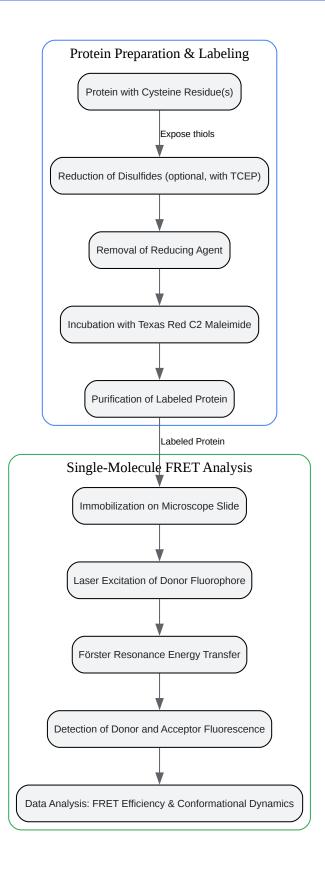
### **Oligonucleotide Labeling**

Thiol-modified oligonucleotides can be labeled with **Texas Red C2 maleimide** using a similar protocol. A primary amine-modified oligonucleotide can also be used, followed by conjugation with a heterobifunctional crosslinker to introduce a thiol group for subsequent reaction with the maleimide dye.

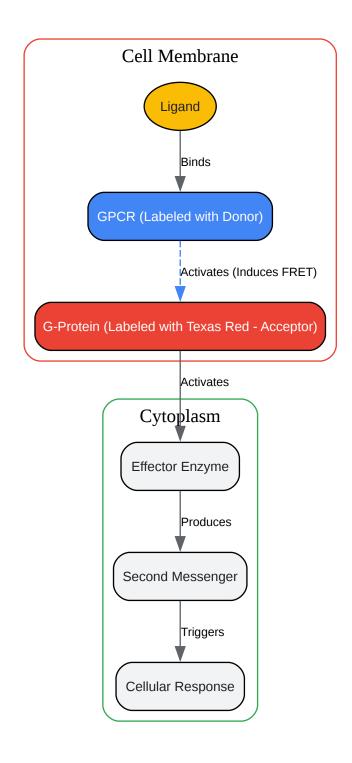
## Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for studying protein dynamics using smFRET and a conceptual signaling pathway involving a G-protein coupled receptor (GPCR).









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